molecular formula C6H11Cl2N3 B1457864 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride CAS No. 53946-19-3

1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride

Cat. No. B1457864
CAS RN: 53946-19-3
M. Wt: 196.07 g/mol
InChI Key: WAVYJTMHQCRXGS-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The “1-(2-chloroethyl)-3,5-dimethyl” part suggests that it has a 2-chloroethyl group attached at the 1-position and methyl groups at the 3 and 5 positions of the triazole ring .


Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely that “1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride” would be a solid at room temperature . It might be soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pesticides : The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a close relative of the compound , is critical in preparing pesticides. This synthesis involves hydroxymethylating 1H-1,2,4-triazole and subsequent reactions to produce the hydrochloride salt, achieving high yields of over 92.3% (Ying, 2004).

  • Ring Opening and Rearrangement Reactions : 1,2,3-Triazole derivatives, such as 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride, are noted for their ability to undergo ring opening to form various heterocyclic systems. This property is crucial for synthesizing diverse chemical structures for various applications (Yu, 2015).

  • Nucleophilic Substitution Reactions : Research demonstrates that dehydrochlorination of 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole leads to nucleophilic substitution reactions, indicating potential for chemical transformations and syntheses (Hasratyan et al., 2020).

Triazole Functionalized Salts

  • Preparation of Energetic Salts : Triazolyl-functionalized salts have been prepared from 1-(chloromethyl)-1H-1,2,4-triazole, which is structurally similar to the compound . These salts are characterized for thermal stability and density, indicating their potential in energetic material applications (Wang et al., 2007).

Miscellaneous Applications

  • Synthesis of Derivatives for Antiviral Activity : Novel compounds synthesized from 1,2,4-triazole derivatives have been tested for antiviral activities against the hepatitis B virus, demonstrating the compound's relevance in pharmaceutical research (El-Essawy et al., 2007).
  • Corrosion Inhibition : A triazole derivative has been studied for corrosion inhibition of mild steel in acidic media, illustrating the potential application of triazole compounds in material sciences (Lagrenée et al., 2002).

Future Directions

The future directions for this compound would depend on its specific applications. Triazole derivatives have been studied for various uses, including as pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-(2-chloroethyl)-3,5-dimethyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-5-8-6(2)10(9-5)4-3-7;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVYJTMHQCRXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride
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